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Compound of Interest

Compound Name:
3-(Methoxymethyl)-3-

methylazetidine hydrochloride

CAS No.: 1622351-29-4

Cat. No.: B1489421

Get Quote

Executive Summary: The Azetidine "Goldilocks"
Effect
In modern Central Nervous System (CNS) drug discovery, the "Azetidine Switch"—replacing

larger saturated heterocycles (pyrrolidines, piperidines) or gem-dimethyl groups with a 4-

membered azetidine ring—has emerged as a high-impact strategy for Multi-Parameter

Optimization (MPO).

This guide objectively compares azetidine-containing clinical candidates against their structural

predecessors. The data indicates that azetidines offer a distinct efficacy advantage not through

raw potency alone, but by optimizing the Lipophilic Ligand Efficiency (LLE) and CNS

availability. The high ring strain (~26 kcal/mol) and lowered basicity (pKa reduction of ~1.0 log

unit vs. pyrrolidine) reduce lysosomal trapping and P-gp efflux, thereby enhancing Blood-Brain

Barrier (BBB) penetration while maintaining target engagement.
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The following table summarizes the structural impact of incorporating an azetidine ring

compared to standard 5- and 6-membered bioisosteres.

Table 1: Structural & Physicochemical Impact on CNS
Druggability
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Feature
Azetidine (4-

membered)

Pyrrolidine (5-

membered)

Piperidine (6-

membered)
CNS Impact

pKa (Parent

Amine)
~10.4 (Lower) ~11.3 (Higher) ~11.1 (High)

Lower pKa

reduces

phospholipidosis

risk and

lysosomal

trapping.

LogD

(Lipophilicity)
Low Moderate High

Azetidine lowers

LogD, improving

unbound fraction

in brain (

).

Metabolic

Stability
High Moderate Low

Azetidine rings

are less prone to

oxidative

metabolism

(CYP450) than

piperidines.

Conformational

Rigidity
High Moderate Low

Azetidine vectors

substituents into

precise vectors,

improving

selectivity.

Efflux Ratio (P-

gp)
Low (< 2.0) Variable High

Lower basicity

correlates with

reduced P-

glycoprotein

recognition.
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Scientist's Note: The reduction in pKa is the critical driver here. By lowering the basicity, we

reduce the energy penalty for desolvation required to cross the BBB, directly translating to

higher

(unbound brain-to-plasma partition coefficient).

Case Study 1: S1P Receptor Modulation (Multiple
Sclerosis)
Compound: Siponimod (BAF312) Comparator: Fingolimod (FTY720) Target: Sphingosine-1-

phosphate receptors (S1P1, S1P5)[1][2]

The Azetidine Optimization
Fingolimod, the first-in-class S1P modulator, is a pro-drug requiring phosphorylation. It lacks

subtype selectivity (hits S1P1,3,4,5), leading to bradycardia via S1P3 activation.

Siponimod incorporates an azetidine-3-carboxylic acid moiety.[1][3] This structural rigidity

prevents the molecule from adopting the conformation required to bind S1P3, resulting in high

selectivity for S1P1 and S1P5. Furthermore, the azetidine moiety facilitates a shorter half-life

compared to Fingolimod, allowing for faster washout—a critical safety feature for managing

opportunistic infections.

Mechanism of Action Diagram
The following diagram illustrates how Siponimod utilizes the azetidine moiety to drive selective

internalization of S1P1, preventing lymphocyte egress.
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Figure 1: Siponimod selectivity mechanism driven by azetidine-induced conformational

restriction.

Comparative Efficacy Data (Preclinical)
Metric

Siponimod
(Azetidine)

Fingolimod
(Flexible Chain)

Advantage

S1P1 EC50 0.4 nM 0.2 nM Comparable potency.

S1P3 EC50 > 10,000 nM 0.3 nM
>1000x Selectivity for

Siponimod (Safety).

CNS Penetration High High

Both cross BBB, but

Siponimod is direct-

acting.

Washout (T1/2) ~30 Hours ~9 Days

Siponimod allows

rapid immune

recovery.

Case Study 2: Nicotinic AChR Agonists (Analgesia)
Compound: ABT-594 (Tebanicline) Comparator: Epibatidine (Bicyclic pyrrolidine analog) Target:
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nAChR Agonist

The Azetidine Optimization
Epibatidine is a potent analgesic but is lethal at therapeutic doses due to lack of subtype

selectivity. ABT-594 replaces the bicyclic system with a 3-pyridyl ether azetidine.

The azetidine ring in ABT-594 maintains the critical distance between the basic nitrogen and

the pyridine ring (pharmacophore) but alters the electronic profile. This results in a compound

that is less potent than Epibatidine but possesses a significantly wider therapeutic window,

separating analgesic efficacy from neuromuscular toxicity.

Efficacy in Neuropathic Pain Models
In the Chung model (spinal nerve ligation), ABT-594 demonstrated efficacy comparable to

morphine but without opioid receptor involvement.

Hot Plate Test (Acute Pain): ED50 = 0.05 mg/kg (Azetidine) vs. 0.001 mg/kg (Epibatidine).

Safety Ratio (Seizure/Analgesia): ABT-594 exhibits a ~30-fold safety margin; Epibatidine

exhibits < 2-fold.

Experimental Protocols for Validation
To objectively compare azetidine analogs in your own research, use the following self-

validating workflows.

Protocol A: MDR1-MDCK Permeability Assay (BBB
Proxy)
Validates the hypothesis that azetidine substitution improves efflux ratio.

Cell Culture: Seed MDR1-transfected MDCK cells (Type II) on transwell polycarbonate filters

(0.4 µm pore size) at

cells/well.

Monolayer Integrity: Culture for 4-5 days. Verify TEER (Transepithelial Electrical Resistance)

> 1200
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.

Dosing: Prepare compound solutions (10 µM) in HBSS (pH 7.4).

Apical to Basolateral (A-B): Add compound to apical chamber.

Basolateral to Apical (B-A): Add compound to basolateral chamber.

Incubation: Incubate at 37°C for 60 minutes.

Analysis: Quantify via LC-MS/MS.

Calculation:

Success Criterion: Azetidine analogs should achieve ER < 2.0 (non-substrate).

Protocol B: EAE Model for MS Efficacy
Validates neuroprotective effects of azetidine S1P modulators.

Induction: Immunize female C57BL/6 mice with MOG

peptide emulsified in Complete Freund's Adjuvant (CFA).

Pertussis Toxin: Administer Pertussis toxin (200 ng, i.p.) on Day 0 and Day 2 to compromise

the BBB.

Treatment: Begin oral gavage of Azetidine candidate (e.g., 3 mg/kg) at onset of clinical signs

(Day 10-12).

Scoring (Daily):

0: Normal

1: Limp tail

2: Hind limb weakness[4]

3: Hind limb paralysis
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4: Forelimb paralysis[4]

Histology (Day 30): Harvest spinal cords. Stain with Luxol Fast Blue (myelin) and H&E

(inflammation).

Quantification: Compare demyelination area % vs. vehicle control.

Workflow Visualization
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Figure 2: Experimental Autoimmune Encephalomyelitis (EAE) efficacy workflow.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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